2-Methylpyrazine is an organic compound belonging to the pyrazine family. It is a colorless liquid with a nutty, roasted aroma. [] 2-Methylpyrazine is naturally found in roasted foods such as coffee, cocoa, and nuts. [] It is also a key aroma compound in certain cheeses and fermented soybeans (natto). [, ] In scientific research, 2-Methylpyrazine is primarily used as a building block in coordination chemistry and as a model compound to study the Maillard reaction. [, , , , , ]
2-Methylpyrazine is primarily derived from various natural sources, including roasted coffee and certain types of meat. It is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. The compound is also recognized for its applications in agrochemicals, pharmaceuticals, and as a building block in organic synthesis.
The synthesis of 2-methylpyrazine can be achieved through several methods, each employing different reactants and catalysts:
The molecular structure of 2-methylpyrazine consists of a pyrazine ring with a methyl group attached to one of the carbon atoms adjacent to a nitrogen atom.
2-Methylpyrazine participates in various chemical reactions, including:
The mechanism of action for synthesizing 2-methylpyrazine typically involves:
The applications of 2-methylpyrazine span across various fields:
2-Methylpyrazine (chemical formula: C₅H₆N₂; CAS Registry Number: 109-08-0) is an alkyl-substituted diazine featuring a six-membered heterocyclic ring containing two nitrogen atoms at para positions (1,4-positions). The systematic IUPAC name for this compound is 2-methyl-1,4-diazine, though it is universally recognized as 2-methylpyrazine within scientific and industrial contexts. Its molecular structure consists of a pyrazine ring with a single methyl group (-CH₃) substituent at the carbon atom adjacent to one nitrogen atom, conferring distinct electronic and steric properties that influence its reactivity and interactions [1] [5].
The compound presents as a pale yellow to yellow liquid at room temperature, with a characteristic odor often described as nutty, roasted, or cocoa-like. Its molecular weight is 94.11 grams per mole. The molecule exhibits planar geometry due to the aromatic nature of the pyrazine ring, which follows Hückel's rule with six π-electrons (four from carbon atoms and two from nitrogen lone pairs participating in the conjugated system). This aromaticity contributes significantly to the compound's stability and influences its spectroscopic properties [5] [8].
Table 1: Key Physicochemical Properties of 2-Methylpyrazine
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 135-137°C | 761 mmHg |
Melting Point | -29°C | -- |
Density | 1.03 g/mL | 25°C |
Refractive Index (n20/D) | 1.504 | 20°C |
Flash Point | 50°C (122°F) | Closed cup |
Solubility in Water | Moderate to high | Temperature-dependent |
Vapor Pressure | 8.7 mmHg | 20°C |
Spectroscopically, 2-methylpyrazine exhibits characteristic features: In infrared spectroscopy, it shows C-H stretching vibrations around 3000-3100 cm⁻¹ for aromatic hydrogens and 2900-3000 cm⁻¹ for methyl hydrogens, along with ring stretching vibrations between 1400-1600 cm⁻¹. Nuclear magnetic resonance spectroscopy reveals distinct signals: ¹H NMR (CDCl₃, ppm) δ 8.45 (s, 1H, H-3), 8.41 (d, 1H, H-6), 8.35 (d, 1H, H-5), 2.60 (s, 3H, CH₃). In ¹³C NMR, signals appear at δ 151.5 (C-2), 144.2 (C-3), 143.8 (C-5), 142.1 (C-6), and 21.4 (CH₃) [1] [5] [8].
Regarding solubility behavior, 2-methylpyrazine demonstrates versatile dissolution characteristics, being miscible with numerous polar and non-polar solvents. It exhibits substantial solubility in water due to its moderate polarity and hydrogen-bond accepting capability through the nitrogen atoms in the ring. The compound is also readily soluble in common organic solvents including ethanol, diethyl ether, acetone, hexane, and dichloromethane. This solubility profile stems from its ability to engage in both hydrophobic interactions (via the methyl group) and polar interactions (via the nitrogen atoms). The solubility in water increases with temperature, a phenomenon attributed to enhanced molecular motion and disruption of hydrogen-bonding networks in water that accommodates the solute molecules more readily at elevated temperatures [2].
The discovery of alkylpyrazines as a chemical class emerged from early 20th-century investigations into flavor compounds, though 2-methylpyrazine specifically gained significant attention during mid-century flavor chemistry research. The compound was first identified as a constituent of roasted coffee volatiles and cocoa products in the 1950s and 1960s, coinciding with advances in gas chromatography and mass spectrometry that enabled the separation and identification of volatile organic compounds in complex matrices. This period marked a transformative era in flavor chemistry, where scientists began systematically identifying the molecular constituents responsible for characteristic aromas in foods rather than attributing them to undefined "essences" [2] [10].
The compound's occurrence in nature was subsequently established in diverse sources beyond processed foods. Research confirmed its presence in raw agricultural products including green peas, bell peppers, asparagus, potatoes, and various nuts. Additionally, 2-methylpyrazine was identified as a semiochemical in insects, functioning as an alarm pheromone in ant species and a defensive compound in certain beetles. This discovery expanded the understanding of pyrazines beyond culinary contexts to ecological signaling systems [2] [10].
Initial production relied exclusively on chemical synthesis through methods such as the reaction of aminopropionamide with glyoxal or catalytic vapor-phase processes. However, a pivotal development occurred in the 1970s when researchers discovered that certain Bacillus species, particularly strains of Bacillus subtilis, naturally produced alkylpyrazines during fermentation. This discovery was notably advanced through studies of traditional fermented soybean products like Japanese natto, where 2-methylpyrazine contributes to the characteristic aroma profile. Research isolating Bacillus strains from natto revealed their capability to biosynthesize a spectrum of alkylpyrazines, including 2-methylpyrazine, at concentrations up to 3261 µg/L under optimized conditions [10].
Table 2: Historical Timeline of 2-Methylpyrazine Research
Time Period | Key Advancement | Significance |
---|---|---|
1950s-1960s | Identification in roasted coffee and cocoa | Established as key flavor compound in thermally processed foods |
1960s-1970s | Chemical synthesis methods developed | Enabled commercial production for flavor industry |
1970s | Discovery in Bacillus fermentation | Revealed natural biosynthetic pathways |
1974 | FEMA GRAS approval (FEMA 3309) | Sanctioned food use in the United States |
Late 20th century | Identification as insect semiochemical | Expanded understanding of ecological roles |
21st century | Strain optimization for biosynthesis | Improved yields for natural production methods |
The recognition of 2-methylpyrazine's flavor significance led to its evaluation and subsequent approval as a Generally Recognized As Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA 3309) in 1974. This regulatory milestone facilitated its widespread adoption as a flavor ingredient in the food industry. The late 20th century witnessed growing interest in microbial biosynthesis as an alternative to chemical synthesis, driven by consumer demand for "natural" flavor compounds. Screening studies identified specific Bacillus subtilis strains from fermented soybeans capable of producing diverse alkylpyrazine profiles, with strain BcP4 producing 690 µg/L of 2-methylpyrazine among other compounds. These investigations revealed that different strains possess distinct metabolic predispositions for pyrazine production, opening avenues for biotechnology applications [8] [10].
Flavor and Fragrance Industry
2-Methylpyrazine serves as a fundamental flavor ingredient valued for its characteristic nutty, roasted, cocoa-like sensory profile. The compound occurs naturally in coffee, chocolate, roasted nuts, and baked goods, contributing significantly to their complex aroma bouquets. At extremely low concentrations—typically in parts per million ranges—it imparts roasted nuances to savory products, chocolate analogs, coffee substitutes, and snack foods. In perfumery, it functions as a powerful modifier within gourmand and nutty accords, often diluted to 0.1% in solvents like dipropylene glycol (DPG) or triethyl citrate (TEC) before incorporation into fragrance formulations. Its potency necessitates careful handling, as even minute quantities can dominate olfactory compositions. The compound's FEMA 3309 status and Kosher certification further support its utilization in compliant product formulations worldwide [2] [3] [8].
The flavor industry sources 2-methylpyrazine through both chemical synthesis and bio-production routes. Major global suppliers include Advanced Biotech (United States), Augustus Oils Ltd (United Kingdom), Beijing Lys Chemicals Co. (China), Berjé (United States), Endeavour Speciality Chemicals (United Kingdom), Fleurchem (United States), and Lluch Essence S.L. (Spain). These suppliers cater to diverse market segments, providing products meeting various quality standards including Food Grade (FG), Kosher, and pharmaceutical secondary standard grades. The supply chain encompasses quantities ranging from grams for research purposes to metric tonnes for industrial manufacturing, reflecting the compound's widespread application [4] [8].
Pharmaceutical and Chemical Synthesis
Within pharmaceutical research and manufacturing, 2-methylpyrazine functions as a versatile synthetic intermediate. Its molecular structure provides a platform for further chemical modifications, particularly in the preparation of more complex heterocyclic compounds. Notably, it serves as a precursor in synthesizing pyrazinamide (N-pyrazinecarboxamide), a first-line antitubercular drug. The compound's nitrogen-containing aromatic ring system enables coordination chemistry, evidenced by its application as a ligand in silver(I)-saccharinato complexes that exhibit blue luminescence at room temperature—a property potentially exploitable in diagnostic technologies. Additionally, catalytic ammoxidation of 2-methylpyrazine yields 2-cyanopyrazine, an intermediate for further pharmaceutical synthesis [5] [9].
Recent research explores 2-methylpyrazine-containing derivatives as potential anticancer agents. Structural analogs incorporating the 2-methylpyrazine moiety have demonstrated cytotoxic activity against specific cancer cell lines, including prostate cancer (PC-3) and melanoma (A375), with half-maximal inhibitory concentration (IC₅₀) values in the micromolar range. While these investigations remain predominantly in preclinical stages, they highlight the compound's relevance in medicinal chemistry scaffold development [9].
Materials Science and Analytical Applications
The coordination chemistry of 2-methylpyrazine enables applications in materials science, particularly in constructing metal-organic frameworks (MOFs) and coordination polymers. Research demonstrates its utility in preparing [Ag(CF₃CO₂)(2-Me-Pyz)] coordination polymers, where 2-Me-Pyz acts as a bridging ligand. These materials exhibit potential for gas storage, separation technologies, and catalysis due to their porous architectures and tunable properties. Furthermore, the compound serves specialized roles in analytical chemistry as an internal standard in nuclear magnetic resonance (NMR) spectroscopy analyses of biological fluids like plasma, particularly when conventional standards such as trimethylsilyl propionate (TSP) or formate prove unsuitable due to interference from endogenous compounds [5] [9].
Emerging Research and Sustainability
Academic and industrial research increasingly focuses on sustainable production methods for 2-methylpyrazine. Microbial biosynthesis using Bacillus strains offers an environmentally favorable alternative to traditional chemical synthesis, utilizing renewable substrates and generating fewer hazardous byproducts. Optimization strategies include strain selection (e.g., Bacillus subtilis BcP4), precursor supplementation (L-threonine or acetoin), and bioreactor cultivation parameter control (aeration, temperature, pH). These approaches aim to enhance yield while meeting regulatory definitions of "natural" flavor compounds—a significant market differentiation. The biosynthesis pathway involves enzymatic condensation of aminoketone intermediates derived from amino acid metabolism, though mechanistic details remain an active research area [10].
Table 3: Industrial Applications of 2-Methylpyrazine
Industry Sector | Function/Role | Specifications |
---|---|---|
Flavor & Fragrance | Flavor enhancer (roasted, nutty notes) | FEMA 3309, Kosher, ≥98% purity (GC) |
Perfumery modifier (gourmand accords) | 0.1% solutions in DPG/TEC | |
Pharmaceutical | Synthetic intermediate (e.g., pyrazinamide) | Pharmaceutical secondary standard |
Ligand in luminescent complexes | ≥99% purity | |
Agrochemical | Semiochemical component | Technical grade |
Research & Development | NMR internal standard | High-purity grade |
Building block for MOFs | ≥99% purity |
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